molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No. B1265539
CAS RN: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Patent
US08410308B2

Procedure details

In 3 mL of acetic acid was dissolved 300 mg of p-t-butyltoluene to give a solution, and the solution was further combined with 150 mg of the catalyst A and 33 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere for 6 hours. The reaction mixture was analyzed through gas chromatography to find that p-t-butylbenzoic acid and p-t-butylbenzaldehyde were obtained in yields of 66.5% and 3.8%, respectively, with a conversion from p-t-butyltoluene of 82.2%. The catalyst A was separated from the reaction mixture through filtration, washed with ethyl acetate two times, dried at room temperature (25° C.) under reduced pressure, and recovered as a catalyst A1. The cobalt ion concentration in the reaction mixture, from which the catalyst A1 had been separated through filtration, was measured through atomic absorption spectrometry and was found to be 24 ppm.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
150 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC(C)=CC=1)(C)(C)C.ON1C(=O)C2=CC=CC=C2C1=O.O=O.[C:26]([C:30]1[CH:38]=[CH:37][C:33]([C:34](O)=[O:35])=[CH:32][CH:31]=1)([CH3:29])([CH3:28])[CH3:27]>C(O)(=O)C>[C:26]([C:30]1[CH:31]=[CH:32][C:33]([CH:34]=[O:35])=[CH:37][CH:38]=1)([CH3:29])([CH3:27])[CH3:28]

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Step Four
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
catalyst A
Quantity
150 mg
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.